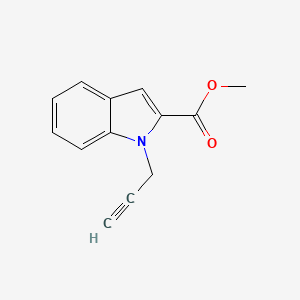![molecular formula C15H19NO2S B2723697 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide CAS No. 2097925-81-8](/img/structure/B2723697.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to contain a benzo[b]thiophene moiety . Benzo[b]thiophene is a polycyclic aromatic compound and is used as a building block in various pharmaceutical compounds . It’s also found in coal and petroleum .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like X-ray crystallography . The structure of these compounds can be influenced by factors such as the oxidation state of the benzo[b]thiophene core and the presence of donor and/or acceptor groups .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions. For example, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can be influenced by factors such as the oxidation state of the benzo[b]thiophene core and the presence of donor and/or acceptor groups .
Applications De Recherche Scientifique
Anticonvulsant and Neuropathic Pain Properties
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide and its derivatives have shown significant potential in the field of anticonvulsant and neuropathic pain treatment. Studies have demonstrated that certain primary amino acid derivatives (PAADs) of this compound exhibit pronounced activities in established animal models for anticonvulsant and neuropathic pain properties. These activities often surpass those of traditional anticonvulsant drugs like phenobarbital and phenytoin. Substituents at specific sites of the molecule have been found to either enhance or decrease these activities, indicating a strong structure-activity relationship (King et al., 2011).
Cerebral Protective Agents
The compound has also been explored for its potential as a cerebral protective agent. Certain derivatives, especially those with modifications in the benzothiophene moiety, have displayed significant activities in preventing lipid peroxidation in brain tissues and protecting against hypobaric hypoxia in animal models. This suggests their potential role in treating conditions related to cerebral damage or dysfunction (Tatsuoka et al., 1992).
Antitumor Properties
Research has also explored the antitumor capabilities of benzothiophene derivatives. These compounds, including those related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide, have shown selective growth inhibitory properties against various cancer cell lines. The differential metabolism and accumulation of these compounds in sensitive cell lines might play a crucial role in their selective profile of anticancer activity (Kashiyama et al., 1999).
Antimicrobial Activity
Some derivatives of the compound have been investigated for their antimicrobial properties. The synthesis of new carbamoyl-containing oxa(thia)zolidines and butanamides derived from this compound has shown promising results in terms of inhibiting the growth of microorganisms. These findings highlight the potential of these compounds in the development of new antimicrobial agents (Tlekhusezh et al., 1999).
Orientations Futures
The future directions in the research of benzo[b]thiophene derivatives could involve exploring their potential applications in medicinal chemistry, given their diverse biological activities . Further studies could also focus on improving the synthesis processes and exploring new reactions involving these compounds .
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10(2)7-15(18)16-8-13(17)12-9-19-14-6-4-3-5-11(12)14/h3-6,9-10,13,17H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRYAJNTRKURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CSC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)
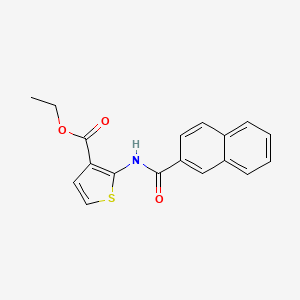
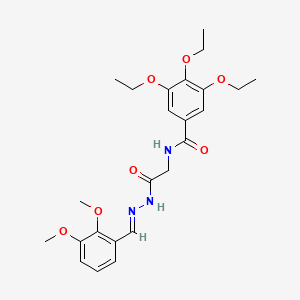
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)
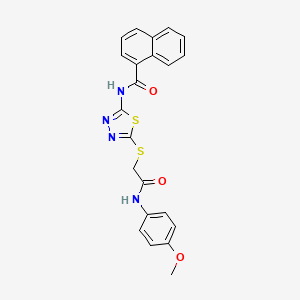
![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)
![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)
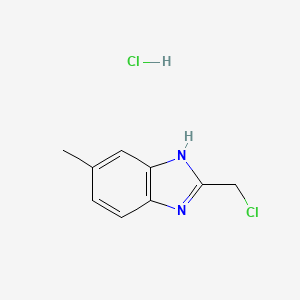
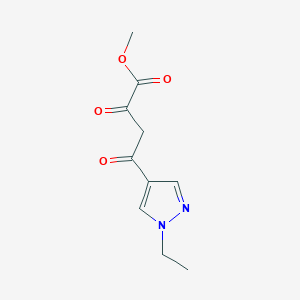
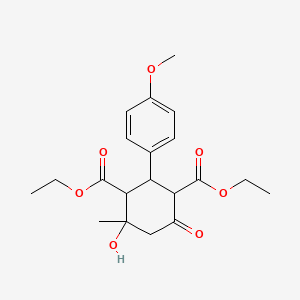
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)
